molecular formula C13H19NO2 B8575917 ethyl 2-amino-3-(3,4-dimethylphenyl)propanoate

ethyl 2-amino-3-(3,4-dimethylphenyl)propanoate

Cat. No.: B8575917
M. Wt: 221.29 g/mol
InChI Key: MPFDVMAYWDDBPE-UHFFFAOYSA-N
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Description

ethyl 2-amino-3-(3,4-dimethylphenyl)propanoate is an organic compound that belongs to the class of amino acid esters It is characterized by the presence of an ethyl ester group, an amino group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(3,4-dimethyl-phenyl)-propionate typically involves the reaction of ethyl acetoacetate with 3,4-dimethylbenzaldehyde in the presence of ammonium acetate. The reaction proceeds through a condensation mechanism, followed by cyclization and subsequent esterification to yield the desired product. The reaction conditions often include refluxing the reaction mixture in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of ethyl 2-amino-3-(3,4-dimethyl-phenyl)-propionate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-amino-3-(3,4-dimethylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

ethyl 2-amino-3-(3,4-dimethylphenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(3,4-dimethyl-phenyl)-propionate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active amino acid derivative. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

ethyl 2-amino-3-(3,4-dimethylphenyl)propanoate can be compared with other similar compounds such as:

    Ethyl 2-amino-3-phenyl-propionate: Lacks the dimethyl substitution on the phenyl ring, which may affect its reactivity and biological activity.

    Ethyl 2-amino-3-(4-methyl-phenyl)-propionate: Contains a single methyl group on the phenyl ring, leading to different steric and electronic properties.

    Ethyl 2-amino-3-(3,4-dichloro-phenyl)-propionate:

The uniqueness of ethyl 2-amino-3-(3,4-dimethyl-phenyl)-propionate lies in its specific substitution pattern, which can influence its reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

ethyl 2-amino-3-(3,4-dimethylphenyl)propanoate

InChI

InChI=1S/C13H19NO2/c1-4-16-13(15)12(14)8-11-6-5-9(2)10(3)7-11/h5-7,12H,4,8,14H2,1-3H3

InChI Key

MPFDVMAYWDDBPE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)C)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 18.6 g (93.5 mmol) 4-bromomethyl-1,2-dimethyl-benzene, 25.0 g (93.5 mmol) ethyl(diphenylmethylidene-amino)-acetate, 3.29 g (10.0 mmol) tetrabutylammonium bromide, 41.3 g (250 mmol) K2CO3×1.5H2O and 600 mL acetonitrile was refluxed overnight. The reaction mixture was filtered, the filtrate was evaporated down under reduced pressure, the residue was taken up in 500 mL diethyl ether and combined with 250 mL semiconc. HCl with vigorous stirring. Then the organic phase was separated off, the aqueous phase was extracted twice with diethyl ether and neutralised by the addition of solid NaHCO3. The aqueous phase was extracted by shaking three times with 200 mL EtOAc, the combined organic phases were washed once with water, dried over Na2SO4, filtered and evaporated down under reduced pressure.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
41.3 g
Type
reactant
Reaction Step One
Quantity
3.29 g
Type
catalyst
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

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